Isobutyl cinnamate is a low-toxicity spice widely used in the food industry. [] It is a naturally occurring compound found in the essential oils of various plants, including Elaeagnus angustifolia and Elaeagnus orientalis. [] Isobutyl cinnamate serves as a valuable research chemical for its plasticizing properties and potential applications in diverse scientific fields.
Isobutyl cinnamate is an organic compound that belongs to the family of cinnamate esters. It is primarily known for its use in the food and fragrance industries due to its pleasant aroma and low toxicity. This compound is synthesized through the esterification of cinnamic acid with isobutanol, a process that can be optimized using various catalytic methods.
The primary raw materials for synthesizing isobutyl cinnamate are cinnamic acid and isobutanol. Cinnamic acid can be derived from natural sources such as cinnamon oil or synthesized through various chemical processes. Isobutanol, on the other hand, is typically produced from petrochemical sources or through fermentation processes.
Isobutyl cinnamate is classified as an ester, specifically an alkyl cinnamate. Esters are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C), which in this case links the cinnamic acid and isobutanol.
The synthesis of isobutyl cinnamate can be achieved through several methods, including:
Isobutyl cinnamate can participate in several chemical reactions:
The kinetics of these reactions can vary based on conditions such as temperature, solvent type, and catalyst presence. For example, using deep eutectic solvents has shown favorable kinetics with lower activation energies .
The mechanism underlying the formation of isobutyl cinnamate involves several steps:
This reaction mechanism highlights the importance of acidic conditions for facilitating esterification.
Relevant data regarding its properties indicate that it has low toxicity levels, making it suitable for applications in food flavoring and fragrances.
Isobutyl cinnamate finds various applications across different fields:
Isobutyl cinnamate (C₁₃H₁₆O₂) is an ester formed through the condensation of cinnamic acid and isobutanol. Its systematic IUPAC name is 2-methylpropyl (2E)-3-phenylprop-2-enoate, reflecting the trans (E) configuration of the cinnamoyl double bond, which is the thermodynamically stable isomer [4] [6]. This compound is cataloged under CAS Registry Number 122-67-8 and holds FEMA GRAS (Generally Recognized As Safe) designation 2193 for flavor applications [9]. Common synonyms include isobutyl β-phenylacrylate and 2-methylpropyl cinnamate [4] [5].
Table 1: Key Identifiers of Isobutyl Cinnamate
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆O₂ |
CAS Registry Number | 122-67-8 |
FEMA GRAS Number | 2193 |
IUPAC Name | 2-methylpropyl (2E)-3-phenylprop-2-enoate |
SMILES Notation | CC(C)COC(=O)\C=C\C₁=CC=CC=C₁ |
Monoisotopic Mass | 204.1150 g/mol |
Structurally, it features a conjugated system with an aromatic phenyl ring, an α,β-unsaturated ester linkage, and an isobutyl (2-methylpropyl) chain. This arrangement contributes to its ultraviolet absorption characteristics and chemical reactivity [4] [7]. Spectroscopic profiles include characteristic infrared bands at ≈1710 cm⁻¹ (C=O stretch) and 1635 cm⁻¹ (C=C stretch), alongside distinct NMR signals (¹H: δ 7.6 ppm, vinyl proton; δ 4.1 ppm, -OCH₂-) [4].
Table 2: Fundamental Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Density | 1.127 × 10⁻³·T + 1.3455 g/cm³ | Linear model (297.95–535.20 K) [6] |
Vapor Pressure | log₁₀P = A - B/(T + C) | Antoine parameters (420.15–570.05 K) [6] |
Boiling Point | 568.72 K | At 101.3 kPa |
Enthalpy of Vaporization | 53.19 kJ·mol⁻¹ | At boiling point [6] |
Isobutyl cinnamate’s identification traces to early 20th-century investigations into plant-derived esters. Its initial isolation is linked to botanical aroma analyses, where it contributed balsamic and fruity notes. The compound was first synthesized in the 1920s as part of efforts to replicate natural fragrance profiles industrially [5]. By 1965, it gained formal recognition as a flavor ingredient when the Flavor and Extract Manufacturers Association (FEMA) awarded it GRAS status (FEMA 2193), acknowledging its safe use in foods [9].
Historically, its applications centered on perfumery and flavor formulations due to its sweet, fruity odor reminiscent of cherries or strawberries. Early industrial production leveraged straightforward Fischer esterification between cinnamic acid and isobutanol, though contemporary methods employ greener catalytic processes [5]. The 2004 FEMA reassessment by Adams and colleagues consolidated toxicological data, reinforcing its safety in consumer products but did not evaluate pharmacological activities [9].
Isobutyl cinnamate bridges commercial utility and scientific relevance. Industrially, it serves as:
Academically, it exemplifies broader research into cinnamic acid derivatives, a class noted for diverse bioactivities. While direct studies on isobutyl cinnamate are limited, its structural core aligns with research on antifungal, anticancer, and antioxidant cinnamates [3]. Recent innovations focus on sustainable synthesis routes, such as flow chemistry and deep eutectic solvents, to produce such esters efficiently [3]. Thermodynamic studies—measuring vapor pressure, heat capacity, and enthalpy of vaporization—provide essential data for process design in separation and formulation technologies [6].
Table 3: Industrial and Research Applications
Sector | Application | Functional Role |
---|---|---|
Food & Flavor | Edible spices, fruit flavorings | Sensory modifier (FEMA 2193) [9] |
Cosmetics | Perfumes, lotions, soaps | Fragrance enhancer [5] |
Materials Science | Poly(lactide) composites | Bio-based plasticizer [8] |
Chemical Synthesis | Precursor for pharmaceuticals | Building block [3] |
Thermodynamics | Distillation process design | Model compound [6] |
In material science, its role in modifying biopolymer properties underscores sustainability trends. When integrated into Posidonia oceanica fiber-reinforced PLA composites, it mitigates brittleness while maintaining biodegradability. Reactive extrusion with peroxides like dicumyl peroxide (DCP) further optimizes fiber-matrix adhesion, enhancing mechanical performance [8]. This synergy of natural fibers and bio-based plasticizers positions isobutyl cinnamate as an enabler of circular materials economies.
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